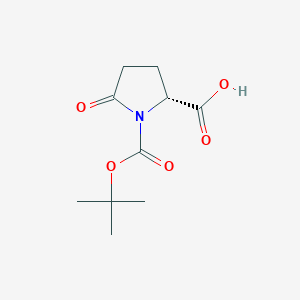

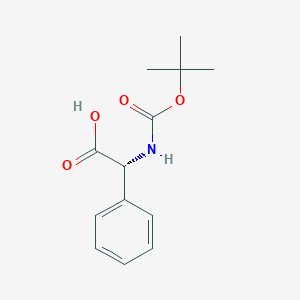

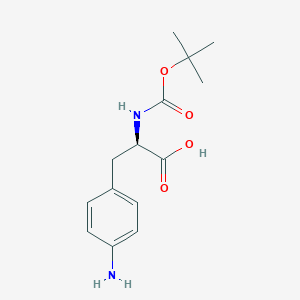

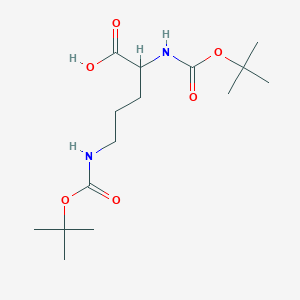

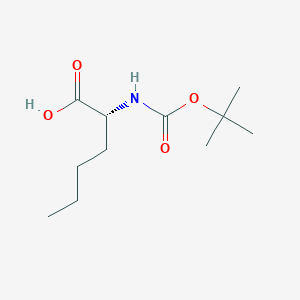

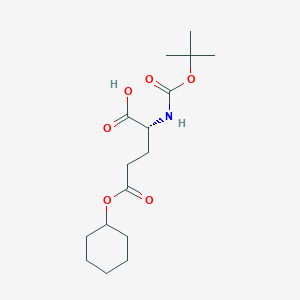

(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned contains several functional groups. The (R)-2-((tert-Butoxycarbonyl)amino) part suggests the presence of an amino group that is protected by a tert-butoxycarbonyl (Boc) group. The 5-(cyclohexyloxy) part indicates a cyclohexyl group attached via an ether linkage. The 5-oxopentanoic acid part suggests the presence of a carboxylic acid group .

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with these functional groups can undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .科学的研究の応用

Synthesis of Tertiary Butyl Esters

- Scientific Field : Synthetic Organic Chemistry

- Application Summary : Tertiary butyl esters, including those with the Boc group, find large applications in synthetic organic chemistry . They are used in the synthesis of a variety of organic compounds .

- Methods of Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Organic Chemistry

- Application Summary : The N-Boc group is often used in organic synthesis to protect amines. The deprotection (removal) of the N-Boc group is a crucial step in many synthetic procedures .

- Methods of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported. This involves using oxalyl chloride in methanol, with reactions taking place under room temperature conditions for 1–4 hours .

- Results : This method has been applied to a variety of substrates, including aliphatic, aromatic, and heterocyclic compounds, with yields up to 90% .

特性

IUPAC Name |

(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMLANBNJDIRG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC1CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。